6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
Description
6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione is a bicyclic organic compound featuring a fused dihydrofuro[2,3-b]furan core system. The molecule contains two fused furan rings, one of which is partially saturated (dihydrofuran), with a phenyl substituent at the 6a position.
Properties
CAS No. |
100953-23-9 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6a-phenyl-3a,4-dihydro-3H-furo[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C12H10O4/c13-10-6-9-7-11(14)16-12(9,15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
MWSUWARLPYXCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)OC2(OC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a multi-step process. One efficient method for constructing such compounds is through a novel bicyclization reaction. This method is valuable for synthesizing fused furofuran compounds as it is time-saving and catalyst-free . The process involves the use of methyl ketones as starting materials, which undergo a series of reactions to form the desired furofuran structure.
Industrial Production Methods
While specific industrial production methods for 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated furan compounds.
Scientific Research Applications
6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its unique chemical properties.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Features of 6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione and Analogous Compounds
Ring Systems and Electronic Effects
- The phenyl group at 6a may sterically hinder reactions at adjacent positions while contributing π-electron density to the furan rings.
- Psilostachyin : The spiro cyclohepta[b]furan-furan system features a seven-membered ring fused to a furan, with a hydroxyl group that enhances solubility and hydrogen-bonding capacity .
- Thiochromeno-pyridine-dione: The thiophene-pyridine fusion incorporates sulfur and nitrogen heteroatoms, altering electronic properties. The C–O bond lengths in its dione groups (1.21–1.24 Å) suggest resonance stabilization influenced by adjacent nitrogen atoms .
Substituent Effects
- The phenyl substituent in the target compound contrasts with the methyl and hydroxyl groups in psilostachyin, which may reduce hydrophobicity and increase metabolic stability.
- Chlorine and dichlorophenyl substituents in the thiochromeno-pyridine analog enhance electrophilicity and may improve binding affinity in biological targets .
Biological Activity
6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione, also known by its CAS number 100953-23-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10O4
- Molecular Weight : 218.2054 g/mol
- Melting Point : 136–138 °C
- Boiling Point : Not specified
Antioxidant Properties
Research indicates that derivatives of furo[2,3-b]furan diones exhibit significant antioxidant activity. The presence of the furofuran core allows for the scavenging of free radicals, which is essential for mitigating oxidative stress in biological systems. In vitro studies have shown that these compounds can protect cellular components from oxidative damage.
Anti-inflammatory Effects
This compound has been implicated in anti-inflammatory pathways. In a study examining its effects on cytokine production in macrophages, the compound demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In particular:
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A specific study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potent activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Downregulation of TNF-alpha and IL-6 | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antioxidant Study :
- Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
- Findings : The compound showed a dose-dependent increase in radical scavenging activity.
-
Anti-inflammatory Study :
- Objective : To assess cytokine levels post-treatment in LPS-stimulated macrophages.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed after treatment with 10 µM concentration of the compound.
-
Anticancer Study :
- Objective : To determine cytotoxic effects on A549 lung cancer cells.
- Findings : The compound exhibited an IC50 value of 25 µM after 48 hours of exposure.
Q & A
Q. What are the established synthetic routes for 6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step cyclization reactions. For example:
- Step 1: Start with a benzofuran precursor (e.g., substituted dihydrofuran) and introduce a phenyl group via Friedel-Crafts alkylation or Suzuki coupling.
- Step 2: Employ a [3,3]-sigmatropic rearrangement (as seen in benzofuran derivatives ) to form the fused furan ring system. Use NaH/THF as a base for deprotonation and stabilize intermediates with protecting groups like benzyl ethers.
- Step 3: Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor progress via TLC and HPLC.
Q. How is the structural conformation of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving stereochemistry and crystal packing (e.g., as applied to a hexasubstituted dihydrofuran in ).
- NMR spectroscopy : Use - and -NMR to confirm substituent positions and ring junction stereochemistry. NOESY experiments can identify spatial proximity of protons in the fused ring system.
- IR spectroscopy : Validate carbonyl (C=O) and ether (C-O-C) functional groups.
Q. What analytical methods are recommended to assess solubility and stability under varying conditions?
Methodological Answer:
- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) via gravimetric analysis or UV-Vis spectrophotometry. Compare with structurally similar compounds (e.g., 2,5-dimethylfuran-dione derivatives ).
- Stability : Conduct accelerated degradation studies under acidic/basic/oxidative conditions. Use HPLC-MS to track decomposition products.
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions or reactivity patterns in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate crystal packing to identify non-covalent interactions (e.g., C–H⋯H or halogen contacts, as observed in ).
- Docking studies : If bioactive, model interactions with enzyme active sites using AutoDock Vina or Schrödinger Suite.
Q. What strategies resolve contradictions between experimental data and computational predictions?
Methodological Answer:
- Case Example : If experimental NMR shifts conflict with DFT-calculated chemical shifts:
- Re-examine solvent effects (e.g., implicit vs. explicit solvent models in calculations).
- Verify the accuracy of the optimized geometry (e.g., compare with X-ray data ).
- Use hybrid methods like ONIOM to refine specific regions of the molecule.
Q. How does this compound participate in cascade reactions for natural product synthesis?
Methodological Answer:
- Role as a dienophile : The electron-deficient furan-dione moiety can engage in Diels-Alder reactions to form polycyclic scaffolds.
- Case Study : Inspired by benzofuran-based cascade syntheses , design a [3,3]-sigmatropic rearrangement followed by aromatization. Use catalytic Pd(0) to mediate cross-coupling steps.
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR data with X-ray-derived bond lengths/angles . If NOESY contacts conflict with crystallography, consider dynamic effects (e.g., ring puckering in solution).
- High-resolution MS : Confirm molecular formula to rule out impurities.
- Variable-temperature NMR : Detect conformational flexibility that may explain shifting peaks.
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Method | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Phenylation | AlCl₃ (Friedel-Crafts), Suzuki catalyst (Pd(PPh₃)₄) | Use anhydrous conditions, inert atmosphere |
| 2 | Cyclization | NaH/THF, 0°C to RT | Monitor reaction progress via HPLC |
| 3 | Purification | Column chromatography (SiO₂, hexane/EtOAc) | Optimize gradient elution for polar intermediates |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Expected Data Range | Interpretation Tips |
|---|---|---|
| -NMR | δ 5.2–5.8 (furan protons), δ 7.2–7.6 (aryl) | Compare coupling constants for ring junction stereochemistry |
| XRD | C–C bond lengths: 1.45–1.55 Å (furan rings) | Check for Br⋯Br or C–H⋯H contacts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
